3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-L-valinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 3-methyl-2-(4-methylbenzenesulfonamido)butanoate is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 3-methyl-2-(4-methylbenzenesulfonamido)butanoate typically involves multiple stepsThe reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as thionyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 3-methyl-2-(4-methylbenzenesulfonamido)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the chromen core.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonamido group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the sulfonamido position .
Scientific Research Applications
3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 3-methyl-2-(4-methylbenzenesulfonamido)butanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 3-methyl-2-(4-methylbenzenesulfonamido)butanoate involves its interaction with specific molecular targets. The chromen core can interact with enzymes and receptors, modulating their activity. The sulfonamido group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid
- 3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl acetate
- N,N-Dimethyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Uniqueness
What sets 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 3-methyl-2-(4-methylbenzenesulfonamido)butanoate apart is its unique combination of the chromen core and the sulfonamido butanoate moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H27NO6S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(3,4,7-trimethyl-2-oxochromen-5-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C24H27NO6S/c1-13(2)22(25-32(28,29)18-9-7-14(3)8-10-18)24(27)31-20-12-15(4)11-19-21(20)16(5)17(6)23(26)30-19/h7-13,22,25H,1-6H3/t22-/m0/s1 |
InChI Key |
VVMLRHRWJKZDDT-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C(C)C)C(=O)OC2=CC(=CC3=C2C(=C(C(=O)O3)C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)OC2=CC(=CC3=C2C(=C(C(=O)O3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.